molecular formula C14H11BrClNO B5810231 3-bromo-N-(4-chloro-2-methylphenyl)benzamide

3-bromo-N-(4-chloro-2-methylphenyl)benzamide

Cat. No.: B5810231
M. Wt: 324.60 g/mol
InChI Key: DARVVNUQAQCSES-UHFFFAOYSA-N
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Description

3-bromo-N-(4-chloro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-chloro-2-methylphenyl)benzamide typically involves the following steps:

    Amidation: The brominated benzene derivative is then reacted with 4-chloro-2-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to replace the bromine atom.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium can oxidize the methyl group to a carboxylic acid.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.

Major Products

    Substitution: Formation of methoxy-substituted derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-bromo-N-(4-chloro-2-methylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like bromine and chlorine can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2-chloro-4-methylphenyl)benzamide
  • 4-bromo-N-(3-chloro-2-methylphenyl)benzamide
  • 2-bromo-N-(3,4-dimethylphenyl)benzamide

Uniqueness

3-bromo-N-(4-chloro-2-methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methyl groups provides a distinct electronic environment that can be exploited in various applications.

Properties

IUPAC Name

3-bromo-N-(4-chloro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARVVNUQAQCSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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